(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Overview
Description
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenylamino group and a trifluoromethyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorinated Phenylamino Intermediate: This step involves the chlorination of aniline to produce 4-chloroaniline.
Coupling Reaction: The 4-chloroaniline is then coupled with a suitable aldehyde or ketone to form the corresponding imine.
Addition of the Pyridinyl Group: The imine is reacted with a pyridinyl derivative, such as 6-dimethylamino-4-trifluoromethyl-pyridine, under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-pyridinyl group, in particular, contributes to its high stability and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-4-3-5-16(12-15)21(31)10-11-28-19-8-6-18(24)7-9-19/h3-14,28H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZJNZFHTJRZGE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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